molecular formula C17H16N2O2S B382168 N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 256955-60-9

N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B382168
CAS No.: 256955-60-9
M. Wt: 312.4g/mol
InChI Key: JEUQSVWLOPCDJW-UHFFFAOYSA-N
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Description

“N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is a chemical compound with the molecular formula C17H16N2O2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C17H16N2O2S . This indicates that it contains 17 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 312.39 . It has a density of 1.3±0.1 g/cm3, and it boils at 617.9±55.0 °C at 760 mmHg . The exact mass is 312.093262, and it has a LogP value of 1.75 .

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis and structural modification of benzothiazines, including derivatives like N-benzyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, have been a significant area of research. Benzothiazines are heterocyclic compounds with versatile industrial uses and show promise as herbicides. Their role in drug discovery is notable, with potential actions as drug candidates for treating a range of diseases including cancer, hypertension, and microbial infections. The nitrogen-sulfur axis and structural similarity with phenothiazine drugs suggest these compounds could be developed into treatments for various diseases (Mir, Dar, & Dar, 2020).

Anticancer Potential

Benzothiazoles, the core structure within benzothiazines, have shown extensive pharmaceutical applications. Their derivatives possess a broad spectrum of activities, including antimicrobial, analgesic, anti-inflammatory, and notably, antitumor activities. The simple 2-arylbenzothiazoles are potential antitumor agents, with some compounds containing the benzothiazole ring system already in clinical use for various diseases and disorders. This underlines the importance of benzothiazoles and their derivatives in drug discovery, particularly in the development of cancer therapies (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Antimicrobial and Anti-inflammatory Activities

Benzothiazole derivatives are known for their wide range of biological properties, including antimicrobial and anti-inflammatory activities. These activities are crucial for the development of new chemotherapeutics, making benzothiazoles an attractive scaffold for drug development. The ongoing exploration and modification of benzothiazoles aim to harness these properties for therapeutic applications, highlighting their potential in addressing antimicrobial resistance and inflammation-related diseases (Ahmed et al., 2012).

Properties

IUPAC Name

N-benzyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c20-16(18-11-12-6-2-1-3-7-12)10-15-17(21)19-13-8-4-5-9-14(13)22-15/h1-9,15H,10-11H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUQSVWLOPCDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2C(=O)NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332154
Record name N-benzyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657503
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

256955-60-9
Record name N-benzyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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